5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a heterocyclic compound with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with suitable reagents to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Known for its antibacterial properties and use in the synthesis of quinolone antibiotics.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Exhibits a broad range of biological activities, including analgesic properties.
Uniqueness
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its unique ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)10(14)9(11(15)16)13-12-7/h3-5H,2H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
SKTWEDRXIKAOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)NN=C(C2=O)C(=O)O |
Origin of Product |
United States |
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